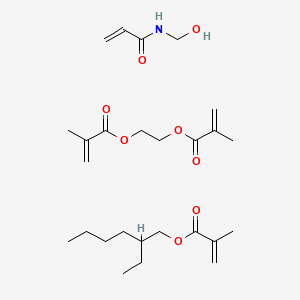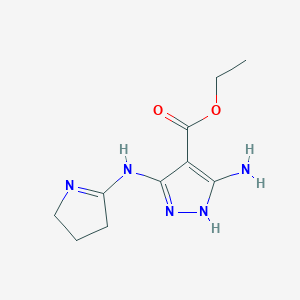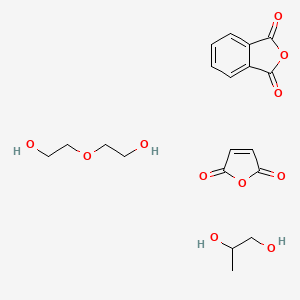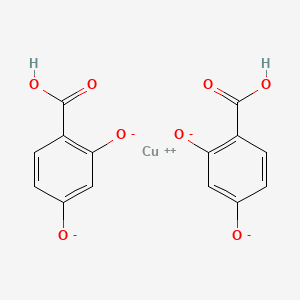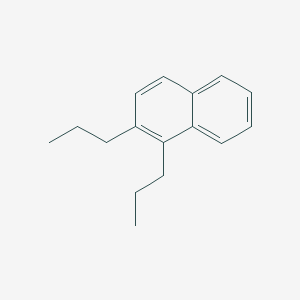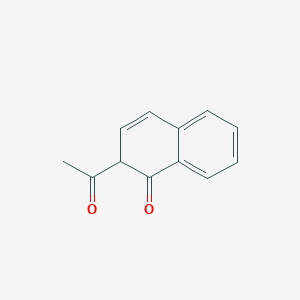
Benzyl (2-methylphenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(o-Methylphenyl)acetic acid benzyl ester is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular ester is derived from 2-(o-Methylphenyl)acetic acid and benzyl alcohol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(o-Methylphenyl)acetic acid benzyl ester typically involves the esterification of 2-(o-Methylphenyl)acetic acid with benzyl alcohol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and involves heating the reactants to facilitate the formation of the ester bond. The general reaction is as follows:
2-(o-Methylphenyl)acetic acid+Benzyl alcoholAcid catalyst2-(o-Methylphenyl)acetic acid benzyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this ester can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(o-Methylphenyl)acetic acid benzyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into its parent acid and alcohol in the presence of an acid or base.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid, or basic hydrolysis using sodium hydroxide or potassium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH₄) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
Hydrolysis: 2-(o-Methylphenyl)acetic acid and benzyl alcohol.
Reduction: 2-(o-Methylphenyl)ethanol.
Substitution: Depending on the nucleophile, various substituted products can be formed.
Wissenschaftliche Forschungsanwendungen
2-(o-Methylphenyl)acetic acid benzyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavorings, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2-(o-Methylphenyl)acetic acid benzyl ester involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release the parent acid and alcohol, which can then participate in further biochemical reactions. The specific molecular targets and pathways depend on the context of its use, such as in drug development or as a reagent in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl benzoate: An ester derived from benzoic acid and methanol.
Ethyl acetate: An ester derived from acetic acid and ethanol.
Benzyl acetate: An ester derived from acetic acid and benzyl alcohol.
Uniqueness
2-(o-Methylphenyl)acetic acid benzyl ester is unique due to the presence of the o-methylphenyl group, which imparts distinct chemical and physical properties compared to other esters
Eigenschaften
CAS-Nummer |
31775-70-9 |
|---|---|
Molekularformel |
C16H16O2 |
Molekulargewicht |
240.30 g/mol |
IUPAC-Name |
benzyl 2-(2-methylphenyl)acetate |
InChI |
InChI=1S/C16H16O2/c1-13-7-5-6-10-15(13)11-16(17)18-12-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3 |
InChI-Schlüssel |
VTPRGJRKNWJCQP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1CC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




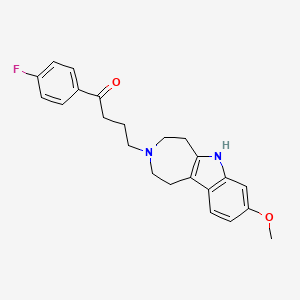
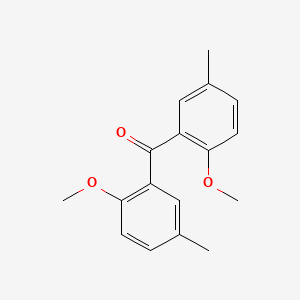
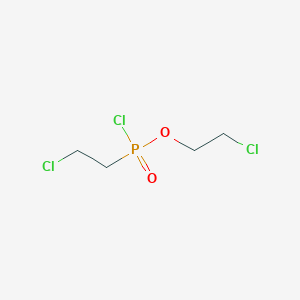
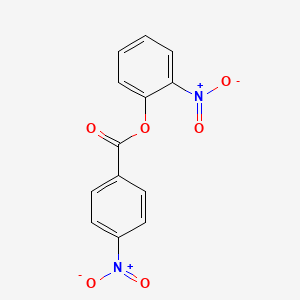
![1-[Bis(benzylsulfanyl)methyl]-4-methoxybenzene](/img/structure/B14693342.png)

